molecular formula C26H47NO2 B8515757 1-Benzylamino-3-hexadecyloxy-propan-2-ol

1-Benzylamino-3-hexadecyloxy-propan-2-ol

Cat. No.: B8515757
M. Wt: 405.7 g/mol
InChI Key: GSNDMWYOQDFARV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzylamino-3-hexadecyloxy-propan-2-ol is a synthetic amino alcohol derivative characterized by a benzylamino group (-NH-CH₂-C₆H₅) at position 1 and a hexadecyloxy (C₁₆H₃₃O-) chain at position 3 of the propan-2-ol backbone. This structure confers unique physicochemical properties, including high lipophilicity due to the long alkyl chain, which may enhance membrane permeability and bioavailability compared to shorter-chain analogs.

Properties

Molecular Formula

C26H47NO2

Molecular Weight

405.7 g/mol

IUPAC Name

1-(benzylamino)-3-hexadecoxypropan-2-ol

InChI

InChI=1S/C26H47NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-21-29-24-26(28)23-27-22-25-19-16-15-17-20-25/h15-17,19-20,26-28H,2-14,18,21-24H2,1H3

InChI Key

GSNDMWYOQDFARV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCOCC(CNCC1=CC=CC=C1)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural and physicochemical parameters between 1-Benzylamino-3-hexadecyloxy-propan-2-ol and selected analogs:

Compound Name Substituents (Position 1/3) Molecular Weight (g/mol) LogP (Predicted) Aqueous Solubility (mg/mL)
This compound Benzylamino / Hexadecyloxy ~437.7 ~7.2 <0.01
(2R,S)-1-(6-Methoxy-indol-5-yloxy)-3-(2-methoxyphenoxy-ethylamino)propan-2-ol Indolyloxy / Methoxyphenoxy-ethylamino ~497.5 ~3.8 ~0.5
1-(Benzylamino)-3-[5-methyl-2-(propan-2-yl)phenoxy]propan-2-ol (CAS 752145-23-6) Benzylamino / Substituted phenoxy ~356.4 ~4.1 ~1.2

Key Observations:

  • Lipophilicity: The hexadecyloxy chain in the target compound increases its LogP significantly (~7.2) compared to analogs with aromatic or shorter alkyl substituents (LogP ~3.8–4.1), suggesting superior lipid membrane penetration but poor aqueous solubility.
  • Steric Effects: The bulky hexadecyloxy group may reduce binding affinity to sterically sensitive targets (e.g., adrenergic receptors) compared to smaller substituents like methoxyphenoxy .
Antiarrhythmic and Adrenergic Activity

Compounds with methoxyphenoxy-ethylamino substituents (e.g., analogs) exhibit notable β₁-adrenoceptor binding (IC₅₀ ~0.8 µM) and antiarrhythmic activity in preclinical models . In contrast, the hexadecyloxy chain in this compound likely shifts its pharmacological profile:

  • Hypothetical β-Adrenoceptor Binding: The long alkyl chain may sterically hinder interactions with polar receptor pockets, reducing affinity compared to compounds.
Spasmolytic and Hypotensive Effects

analogs demonstrate spasmolytic activity (EC₅₀ ~12 µM in ileum models) linked to calcium channel modulation. The target compound’s hexadecyloxy group might prolong tissue retention, extending duration of action but requiring higher doses due to reduced solubility.

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